molecular formula C12H8Cl2O2 B1445085 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one CAS No. 1247154-81-9

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Cat. No. B1445085
CAS RN: 1247154-81-9
M. Wt: 255.09 g/mol
InChI Key: LGLPQZHDJQETKO-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in various plants.

Scientific Research Applications

  • Computational Chemistry : A study by Erdogan and Erdoğan (2019) focused on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(furan-2-yl)ethan-1-one. They used Density Functional Theory (DFT) calculations to investigate these reactions, providing insights into the molecular properties and reactivities of compounds like 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (Erdogan & Erdoğan, 2019).

  • Antibacterial and Antitubercular Agents : Bhoot, Khunt, and Parekh (2011) synthesized a series of compounds including 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, showing potential as antibacterial, antifungal, and antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

  • Optical Properties : The optical properties of furanic and thiophenic ethane-1,2-diones, including di-furan-2-yl-ethane-1,2-dione, were studied by Lukes et al. (2003). This research is significant in understanding the electronic and optical characteristics of furan-containing compounds (Lukes et al., 2003).

  • Synthesis and Characterization : Alves et al. (2001) conducted research on Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans, providing valuable insights into the synthesis and structural characterization of related compounds (Alves et al., 2001).

  • Chemical Reactions and Synthesis Methods : Various studies have focused on the synthesis, reaction mechanisms, and potential applications of compounds related to 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one in different chemical processes. These studies contribute to a deeper understanding of the compound's behavior in various chemical environments and potential applications in pharmaceuticals and materials science.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-9-3-1-4-10(14)8(9)7-11(15)12-5-2-6-16-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPQZHDJQETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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